molecular formula C15H24O3S B12333194 Nonylbenzenesulfonic acid CAS No. 35298-13-6

Nonylbenzenesulfonic acid

Cat. No.: B12333194
CAS No.: 35298-13-6
M. Wt: 284.4 g/mol
InChI Key: WPTFZDRBJGXAMT-UHFFFAOYSA-N
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Description

Nonylbenzenesulfonic acid is an organosulfur compound with the molecular formula C15H24O3S. It is a derivative of benzenesulfonic acid, where a nonyl group (a nine-carbon alkyl chain) is attached to the benzene ring. This compound is known for its surfactant properties and is widely used in various industrial applications, including detergents, emulsifiers, and wetting agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonylbenzenesulfonic acid is typically synthesized through the sulfonation of nonylbenzene. The process involves the reaction of nonylbenzene with sulfur trioxide (SO3) or concentrated sulfuric acid (H2SO4) under controlled conditions. The reaction can be represented as follows: [ \text{C}9\text{H}{19}\text{C}_6\text{H}_5 + \text{SO}_3 \rightarrow \text{C}9\text{H}{19}\text{C}_6\text{H}_4\text{SO}_3\text{H} ]

Industrial Production Methods: In industrial settings, the sulfonation process is carried out in continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to optimize the production of this compound .

Chemical Reactions Analysis

Types of Reactions: Nonylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding sulfonates.

    Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

Scientific Research Applications

Nonylbenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nonylbenzenesulfonic acid primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its role as a detergent and emulsifier. At the molecular level, this compound interacts with lipid bilayers and proteins, disrupting their structure and enhancing solubility .

Comparison with Similar Compounds

  • Benzenesulfonic acid
  • p-Toluenesulfonic acid
  • Sulfanilic acid

Comparison: Nonylbenzenesulfonic acid is unique due to the presence of the nonyl group, which imparts distinct hydrophobic properties. This makes it more effective as a surfactant compared to benzenesulfonic acid and p-toluenesulfonic acid. Additionally, its longer alkyl chain provides better emulsifying and wetting properties, making it more suitable for industrial applications .

Biological Activity

Nonylbenzenesulfonic acid (NBSA), a member of the linear alkylbenzenesulfonic acids (LAS) family, is of significant interest due to its widespread use in various industrial applications, including detergents and surfactants. This article delves into the biological activity of NBSA, exploring its toxicity, pharmacological effects, and potential environmental impact based on recent studies and assessments.

  • Chemical Formula : C₁₅H₂₄O₃S
  • Molecular Weight : 288.42 g/mol
  • CAS Number : 25155-30-0

Acute Toxicity

Research indicates that this compound exhibits moderate acute toxicity. The median lethal dose (LD50) values in animal studies have been reported to range from 530 to 1470 mg/kg body weight (bw) for related compounds within the LAS group. Symptoms observed in animal models following acute exposure include:

  • Piloerection
  • Diarrhea
  • Weakness
  • Changes in motor activity
  • Convulsions and paralysis in severe cases .

Dermal and Reproductive Toxicity

Limited data suggest that NBSA may pose moderate risks upon dermal exposure, particularly with prolonged contact potentially compromising the skin barrier. In reproductive toxicity studies involving dodecylbenzenesulfonic acid (a structural analogue), no significant fertility or developmental effects were observed at doses up to 400 mg/kg bw/day .

Environmental Impact

The environmental behavior of NBSA is characterized by its rapid distribution and excretion patterns. Following oral administration in animal studies, approximately 47–50% of the compound was excreted via urine, with the remainder eliminated through feces . This distribution emphasizes the need for careful monitoring of NBSA in aquatic environments where it may accumulate.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown potential against various microbial strains, indicating its utility as a biocide in industrial applications. For instance, certain derivatives have demonstrated effective inhibition of bacterial growth at concentrations as low as 0.004 mg/mL .

Case Studies

  • Insecticidal Activity : A study focused on the larvicidal effects of compounds related to this compound against Aedes aegypti, a vector for several viral diseases. The findings suggested that specific modifications to the molecular structure could enhance insecticidal efficacy while minimizing mammalian toxicity .
  • Pharmacological Evaluation : Research examining the pharmacological properties of this compound revealed promising antioxidant activities, which could be beneficial for therapeutic applications . The compound's ability to scavenge free radicals was assessed using various assays, indicating significant potential for use in health-related products.

Summary of Research Findings

Study FocusFindings
Acute Toxicity LD50 values between 530–1470 mg/kg; symptoms include weakness and convulsions .
Dermal Toxicity Moderate risk; prolonged exposure may compromise skin barrier .
Reproductive Toxicity No adverse effects at doses ≤400 mg/kg bw/day .
Antimicrobial Activity Effective against microbial strains; MIC values as low as 0.004 mg/mL .
Larvicidal Activity Potential effectiveness against Aedes aegypti with structural modifications enhancing activity .
Antioxidant Activity Significant free radical scavenging potential identified .

Properties

CAS No.

35298-13-6

Molecular Formula

C15H24O3S

Molecular Weight

284.4 g/mol

IUPAC Name

4-nonylbenzenesulfonic acid

InChI

InChI=1S/C15H24O3S/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19(16,17)18/h10-13H,2-9H2,1H3,(H,16,17,18)

InChI Key

WPTFZDRBJGXAMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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